N,N'-Ethylenedianthranilic Acid
Overview
Description
“N,N’-Ethylenedianthranilic Acid” is an organic compound with the molecular formula C16H16N2O4 . It is also known as EDTA and finds extensive usage in the field of scientific research and industry.
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amines (aromatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving “N,N’-Ethylenedianthranilic Acid” are not detailed in the search results, anthranilic acid derivatives, which this compound is a part of, have been noted for their wide applications. They play a central role in managing several metabolic disorders and exhibit interesting antimicrobial, antiviral, and insecticidal properties .
Physical And Chemical Properties Analysis
“N,N’-Ethylenedianthranilic Acid” is a solid at 20 degrees Celsius . Its molecular weight is 300.31 g/mol .
Scientific Research Applications
- N,N’-EDA exhibits antioxidant properties, which can help protect cells from oxidative stress. It scavenges free radicals and prevents cellular damage. Researchers have explored its potential in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- In studies, N,N’-EDA has demonstrated neuroprotective effects. It may help safeguard neurons from damage caused by inflammation, excitotoxicity, or other pathological processes. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- N,N’-EDA can form stable complexes with metal ions. Its chelating properties make it useful in metal detoxification and as a potential therapeutic agent for metal overload disorders. It may also find applications in environmental remediation .
- Due to its fluorescent properties, N,N’-EDA serves as a valuable biological stain. Researchers use it to label specific cellular structures, visualize organelles, and study cellular processes under fluorescence microscopy. Its applications extend to live-cell imaging and diagnostics .
- N,N’-EDA is a building block in organic synthesis. Chemists utilize it to create novel compounds, including pharmaceuticals. Its versatile structure allows for modifications, making it valuable in drug discovery and development .
- Researchers explore N,N’-EDA as an inhibitor of specific enzymes. For instance, it may inhibit α-glycosidase, a target in diabetes management. Understanding its interactions with enzymes can lead to therapeutic insights and drug design .
Antioxidant Activity
Neuroprotection
Metal Chelation
Biological Staining and Imaging
Pharmaceutical Synthesis
Enzyme Inhibition Studies
Safety and Hazards
Future Directions
Anthranilic acid derivatives, including “N,N’-Ethylenedianthranilic Acid”, present a privileged profile as pharmacophores for the rational development of pharmaceuticals. They are being studied for managing the pathophysiology and pathogenesis of various diseases . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .
Mechanism of Action
Target of Action
N,N’-Ethylenedianthranilic Acid is a biochemical compound used in proteomics research . . It’s worth noting that anthranilic acid, a related compound, has been found to interact with L-amino-acid oxidase and D-amino-acid oxidase in humans .
Mode of Action
Anthranils, a class of compounds to which n,n’-ethylenedianthranilic acid belongs, have been reported to serve as electrophilic aminating reagents in reactions through a selective n–o bond cleavage .
Biochemical Pathways
It’s worth noting that plant secondary metabolites, such as phenolics, terpenoids, and alkaloids, are biosynthesized by four major biochemical pathways, including the malonic acid pathway and the shikimate pathway . As N,N’-Ethylenedianthranilic Acid is a derivative of anthranilic acid, it may potentially influence these pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life .
Result of Action
Given its potential interaction with l-amino-acid oxidase and d-amino-acid oxidase , it may influence the metabolism of amino acids in cells.
properties
IUPAC Name |
2-[2-(2-carboxyanilino)ethylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDIJXIHSOUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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